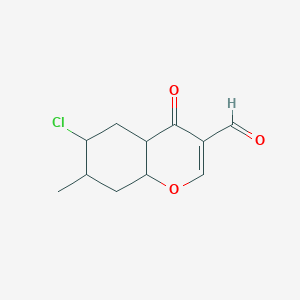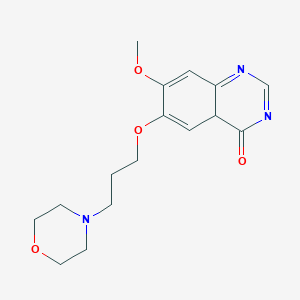
7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is a pharmaceutical intermediate used in the preparation of gefitinib, an orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase. This enzyme regulates intracellular signaling pathways associated with the proliferation and survival of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves several steps. One common method includes the alkylation of 4-(3-chloropropyl)morpholine with alkali metal salts in isopropanol . This process does not require additional reagents, making it efficient and cost-effective.
Industrial Production Methods
Industrial production methods for this compound typically involve high-yielding processes that ensure the purity and stability of the intermediates. These methods often replace high-boiling solvents with low-boiling ones and eliminate the use of bases, leading to the effective removal of impurities .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Biology: It is studied for its effects on cellular signaling pathways.
Medicine: It is a key intermediate in the production of gefitinib, a drug used to treat certain types of cancer.
Industry: It is used in the production of kinase inhibitors, which are important in cancer treatment.
Mecanismo De Acción
The mechanism of action of 7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one involves its role as an intermediate in the synthesis of gefitinib. Gefitinib inhibits the epidermal growth factor receptor tyrosine kinase, which is involved in the regulation of intracellular signaling pathways that control cell proliferation and survival . By inhibiting this enzyme, gefitinib can effectively reduce the growth and spread of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: An orally active selective inhibitor of the epidermal growth factor receptor tyrosine kinase.
Erlotinib: Another tyrosine kinase inhibitor used in cancer treatment.
Lapatinib: A dual tyrosine kinase inhibitor targeting both the epidermal growth factor receptor and HER2/neu receptors.
Dacomitinib: An irreversible inhibitor of the epidermal growth factor receptor family of tyrosine kinases.
Uniqueness
7-Methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one is unique due to its specific structure, which allows it to serve as a crucial intermediate in the synthesis of gefitinib. Its ability to undergo various chemical reactions and its role in producing a potent cancer treatment drug highlight its importance in pharmaceutical research and development.
Propiedades
Fórmula molecular |
C16H21N3O4 |
|---|---|
Peso molecular |
319.36 g/mol |
Nombre IUPAC |
7-methoxy-6-(3-morpholin-4-ylpropoxy)-4aH-quinazolin-4-one |
InChI |
InChI=1S/C16H21N3O4/c1-21-14-10-13-12(16(20)18-11-17-13)9-15(14)23-6-2-3-19-4-7-22-8-5-19/h9-12H,2-8H2,1H3 |
Clave InChI |
ACDWEFPJQLEVGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NC=NC(=O)C2C=C1OCCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
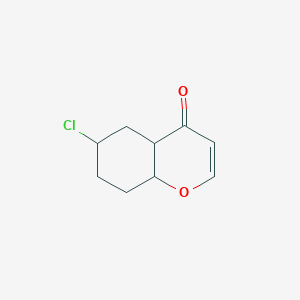
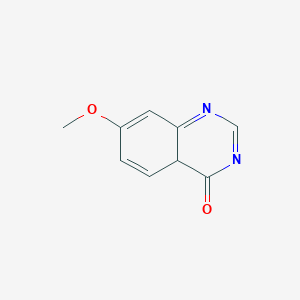
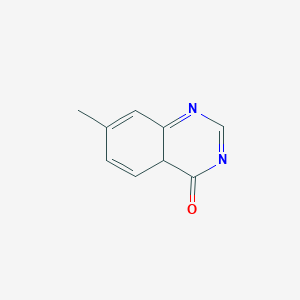
![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
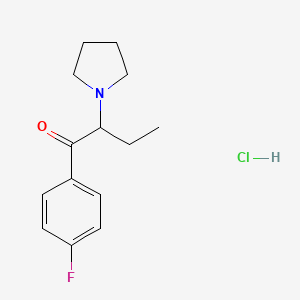
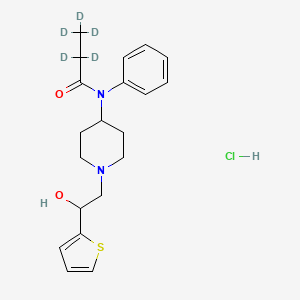
![6-fluoro-6H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B15134689.png)

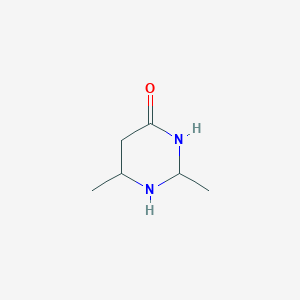
![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)
